molecular formula C13H27N3O3 B1413567 6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide CAS No. 2034155-43-4

6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide

Cat. No.: B1413567
CAS No.: 2034155-43-4
M. Wt: 273.37 g/mol
InChI Key: GLCJRKMYOLWPLL-UHFFFAOYSA-N
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Description

6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a hydrazide moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Hydrazide: The protected amine is then reacted with hydrazine hydrate to form the hydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.

Scientific Research Applications

6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its ability to form stable conjugates with biomolecules.

    Medicine: It serves as a building block in the development of drug candidates, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide exerts its effects is primarily through its ability to interact with various molecular targets. The Boc group provides stability and protection during synthetic transformations, while the hydrazide moiety can form covalent bonds with target molecules, facilitating the study of biochemical pathways and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    6-aminohexanoic acid: Lacks the Boc protecting group and hydrazide moiety, making it less versatile in synthetic applications.

    N-Boc-6-aminohexanoic acid: Similar in structure but does not contain the hydrazide group, limiting its use in certain reactions.

    6-amino-N’-(tert-butoxycarbonyl)hexanehydrazide: Similar but without the dimethyl substitution, which can affect its reactivity and stability.

Uniqueness

6-amino-N’-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide is unique due to the presence of both the Boc protecting group and the hydrazide moiety, along with the dimethyl substitution. This combination of functional groups enhances its stability, reactivity, and versatility in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[(6-amino-2,2-dimethylhexanoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-12(2,3)19-11(18)16-15-10(17)13(4,5)8-6-7-9-14/h6-9,14H2,1-5H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCJRKMYOLWPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(C)(C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide
Reactant of Route 2
6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide
Reactant of Route 3
6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide
Reactant of Route 4
6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide
Reactant of Route 5
6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide
Reactant of Route 6
6-amino-N'-(tert-butoxycarbonyl)-2,2-dimethylhexanehydrazide

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